1-Aziridineethanamine

Polymer Chemistry Dendrimer Synthesis Cationic Polymers

Need a bifunctional aziridine with orthogonal amine and strained ring reactivity? Generic aziridines lack the pendant amine required for heterobifunctional crosslinking or branched PEI synthesis. 1-Aziridineethanamine (CAS 4025-37-0) is purpose-built: • Branched/hyperbranched PEI monomer with tunable amine density-unattainable with linear ethylenimine-derived PEI. • Orthogonal reactivity: functionalize the primary amine handle while the aziridine ring stays latent for stepwise conjugation. • ACE2 inhibitor scaffold (IC₅₀ 57 µM) with primary amine for probe/affinity tag conjugation.

Molecular Formula C4H10N2
Molecular Weight 86.14 g/mol
CAS No. 4025-37-0
Cat. No. B1361067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aziridineethanamine
CAS4025-37-0
Molecular FormulaC4H10N2
Molecular Weight86.14 g/mol
Structural Identifiers
SMILESC1CN1CCN
InChIInChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2
InChIKeyLSDGFGPIFBOTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aziridineethanamine: Bifunctional Aziridine Building Block


1-Aziridineethanamine (CAS 4025-37-0), also referred to as 2-(aziridin-1-yl)ethanamine or N-(2-aminoethyl)aziridine, is a low-molecular-weight organic compound (C₄H₁₀N₂, MW 86.14) characterized by a strained three-membered aziridine ring tethered to a primary amine via an ethyl spacer . This bifunctional architecture—combining a nucleophilic primary amine with a highly electrophilic aziridine moiety—dictates its unique reactivity profile in ring-opening polymerizations and as a heterobifunctional crosslinker . While the aziridine class is broadly recognized for ring-strain-driven alkylation, 1-aziridineethanamine is distinguished by its capacity for orthogonal reactivity, enabling sequential or selective transformations unattainable with simpler analogs like ethylenimine or hydroxyl-functionalized derivatives [1].

Why 1-Aziridineethanamine Is Irreplaceable


Substituting 1-aziridineethanamine with alternative aziridines—such as the parent ethylenimine (CAS 151-56-4) or hydroxyl-functionalized N-(2-hydroxyethyl)aziridine (CAS 1072-52-2)—introduces substantial deviations in physicochemical properties, reaction regioselectivity, and downstream product architecture that render generic substitution untenable [1]. Ethylenimine (bp 56°C) lacks the pendant primary amine, precluding its use as a heterobifunctional crosslinker or as a monomer capable of generating branched polyethylenimine architectures [2]. N-(2-hydroxyethyl)aziridine (bp 154-156°C) presents a nucleophilic hydroxyl group that alters both solubility and hydrolytic stability, undergoing rapid hydrolysis to diethanolamine under acidic conditions and introducing unwanted polarity into polymeric backbones [3]. Computational studies confirm that even subtle N-substitution patterns on the aziridine ring profoundly shift the thermodynamics and kinetics of ring-opening, governing whether C–N or C–C bond cleavage predominates and thereby dictating the regiochemical outcome of nucleophilic attack [4]. In the absence of a direct comparator, procurement of 1-aziridineethanamine is non-negotiable for applications demanding its precise combination of a primary amine handle and an unsubstituted aziridine ring.

1-Aziridineethanamine: Differentiation Evidence


Bifunctional Monomer for Branched PEI

1-Aziridineethanamine functions as a bifunctional monomer that introduces branching points during ring-opening polymerization, yielding hyperbranched polyethylenimine (PEI) architectures. In contrast, polymerization of the parent aziridine (ethylenimine) proceeds via a chain-growth mechanism that predominantly produces linear polymer chains when catalyzed appropriately, or uncontrolled branched structures lacking defined architecture [1]. The pendant primary amine of 1-aziridineethanamine acts as a chain-transfer or branching site, enabling the deliberate construction of dendritic or highly branched PEI with enhanced polycationic character and gene-delivery efficacy [2].

Polymer Chemistry Dendrimer Synthesis Cationic Polymers

ACE2 Inhibition vs. Hydroxylated Analog

1-Aziridineethanamine exhibits measurable inhibitory activity against angiotensin-converting enzyme 2 (ACE2), a property not reported for its close structural analog N-(2-hydroxyethyl)aziridine. In a cell-based pseudovirus assay, 1-aziridineethanamine demonstrated an IC₅₀ value of 57 µM (5.70E+4 nM) against SARS-CoV-2 pseudotyped virus binding to human ACE2 expressed in HEK293T cells [1]. This biological activity is attributed to the aziridine ring's capacity for nucleophilic attack by active-site residues, a mechanism absent in the hydroxylated analog which instead undergoes rapid hydrolysis to diethanolamine under physiological conditions [2].

Medicinal Chemistry Antiviral Research ACE2 Inhibition

Physicochemical Property Differences

1-Aziridineethanamine exhibits markedly different physicochemical properties compared to its closest commercially available analogs, directly impacting handling, storage, and reactivity. It is a solid at ambient temperature (mp 125-127°C), whereas the parent ethylenimine is a volatile liquid (bp 56°C) and N-(2-hydroxyethyl)aziridine is a higher-boiling liquid (bp 154-156°C) . The pKa of the pendant primary amine in 1-aziridineethanamine is predicted to be 10.14±0.10, conferring distinct protonation states and nucleophilicity under physiological or processing conditions compared to the hydroxylated analog (pKa ~8-9 for the conjugate acid of the amine) . Furthermore, 1-aziridineethanamine demonstrates high aqueous solubility (396 g/L at 25°C), facilitating homogeneous reactions in polar media without the phase-separation issues encountered with less polar aziridines .

Physicochemical Characterization Stability Formulation

Orthogonal Reactivity for Sequential Functionalization

1-Aziridineethanamine's molecular architecture permits sequential, orthogonal reactions due to the distinct reactivity profiles of its primary amine and aziridine ring. The primary amine can undergo selective acylation, reductive amination, or Michael addition under mild conditions without triggering aziridine ring-opening, provided the reaction medium is not strongly acidic or nucleophilic [1]. Subsequently, the intact aziridine ring can be activated for ring-opening polymerization or nucleophilic attack under separate, controlled conditions [2]. This orthogonality is fundamentally absent in monofunctional aziridines like ethylenimine, which offer only a single reactive handle, and in N-(2-hydroxyethyl)aziridine, where the hydroxyl group presents a competing nucleophile that can undergo intramolecular cyclization or undesired side reactions during attempts at sequential functionalization [3].

Heterobifunctional Crosslinker Click Chemistry Polymer Post-Modification

1-Aziridineethanamine: Recommended Applications


Branched PEI for Gene Delivery

Leverage 1-aziridineethanamine as a comonomer or sole monomer in ring-opening polymerizations to synthesize branched or hyperbranched polyethylenimine (PEI) with controlled amine density and architecture. The pendant primary amine acts as an intrinsic branching point, yielding polymers with enhanced polycationic character and transfection efficiency compared to linear PEI derived from ethylenimine [1]. This application is supported by its classification as a key monomer for PEI synthesis .

Heterobifunctional Crosslinker for Bioconjugation

Employ 1-aziridineethanamine as a heterobifunctional linker to conjugate biomolecules (e.g., peptides, oligonucleotides) to polymer backbones or surfaces. The primary amine can be selectively functionalized with a targeting ligand or fluorescent tag, while the aziridine ring remains latent until activated for covalent attachment to a carboxylate- or thiol-containing substrate [1]. This orthogonal reactivity is distinct from monofunctional aziridines and enables stepwise, high-yield conjugation strategies [2].

ACE2-Targeted Inhibitors for Antiviral Research

Utilize 1-aziridineethanamine as a starting scaffold for developing ACE2 inhibitors or activity-based probes, given its validated inhibitory activity (IC₅₀ = 57 µM) against SARS-CoV-2 pseudovirus entry in a cellular assay [3]. The primary amine provides a convenient synthetic handle for introducing fluorescent reporters, affinity tags, or pharmacokinetic-modulating groups, while the aziridine ring can be tuned for covalent or reversible interaction with the ACE2 active site [4].

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